Methylarsonous acid

Catalog No.
S599293
CAS No.
25400-23-1
M.F
CH5AsO2
M. Wt
123.971 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylarsonous acid

CAS Number

25400-23-1

Product Name

Methylarsonous acid

IUPAC Name

methylarsonous acid

Molecular Formula

CH5AsO2

Molecular Weight

123.971 g/mol

InChI

InChI=1S/CH5AsO2/c1-2(3)4/h3-4H,1H3

InChI Key

OXBIRPQQKCQWGV-UHFFFAOYSA-N

SMILES

C[As](O)O

Synonyms

Methanearsonous Acid; Methylarsonous Acid

Canonical SMILES

C[As](O)O

The exact mass of the compound Methylarsonous acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Understanding Arsenic Metabolism:

Methylarsonous acid (MAs(III)) is an intermediate product in the biomethylation process of inorganic arsenic (). This process is how some living organisms, including humans, transform inorganic arsenic into less toxic forms for excretion. Studying MAs(III) helps researchers understand the mechanisms of arsenic metabolism and its potential health effects.

MAs(III) and its Toxicological Properties:

While MAs(III) is considered less toxic than inorganic arsenic, it still possesses its own harmful properties. Research has shown that MAs(III) can induce oxidative DNA damage in cells, which is a potential mechanism for its carcinogenicity (). Studying the specific mechanisms of MAs(III) toxicity helps researchers develop strategies to mitigate arsenic exposure and its health consequences.

Methylarsonous acid is an organoarsenic compound with the chemical formula CH5AsO2\text{CH}_5\text{AsO}_2. It is characterized by the presence of a methyl group attached to an arsenic atom, replacing one of the hydrogen atoms in arsonous acid. This compound is notable for its toxicity and potential carcinogenic properties, primarily due to its ability to interfere with cellular processes and induce DNA damage in human cells . Methylarsonous acid is soluble in water and exhibits medium strong acid behavior .

, including:

  • Acid-Base Reactions: It can donate protons in aqueous solutions, behaving as a weak acid.
  • Redox Reactions: It can react with reducing agents and active metals such as iron, aluminum, and zinc, leading to the production of toxic gases like arsine .
  • Methylation Reactions: It can act as a methyl donor in biological systems, contributing to the methylation of inorganic arsenic compounds.

Methylarsonous acid has been shown to possess significant biological activity, which includes:

  • Cytotoxicity: It induces DNA damage in human cells, raising concerns about its potential role in carcinogenesis .
  • Metabolism: As a metabolite of arsenic, it plays a crucial role in the biotransformation pathways of arsenic compounds within living organisms .
  • Endocrine Disruption: There is evidence suggesting that methylarsonous acid may disrupt normal hormonal functions, impacting various biological systems.

Methylarsonous acid can be synthesized through several methods:

  • Methylation of Inorganic Arsenic: This occurs naturally in biological systems where arsenic is methylated by microorganisms.
  • Chemical Methylation: Laboratory methods may involve reacting arsonous acid with methylating agents such as dimethyl sulfate or methyl iodide under controlled conditions.

Research on interaction studies involving methylarsonous acid indicates:

  • Cellular Interactions: It interacts with various cellular components, affecting pathways related to cell proliferation and apoptosis.
  • Environmental Impact: Studies show that methylarsonous acid can affect microbial communities in contaminated environments, altering ecological balances.

Methylarsonous acid shares similarities with several other organoarsenic compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
Methylarsonic AcidCH5AsO3\text{CH}_5\text{AsO}_3Methylated form of arsenic; known for lower toxicity than methylarsonous acid.
Arsenous AcidH3AsO3\text{H}_3\text{AsO}_3Inorganic form; more toxic than methylarsonous acid; does not contain a methyl group.
Dimethylarsinic AcidC2H7AsO2\text{C}_2\text{H}_7\text{AsO}_2Contains two methyl groups; used in herbicides; less toxic than methylarsonous acid.

Methylarsonous acid is unique due to its specific structure that allows it to interact distinctly with biological systems and contribute to toxicological effects that differ from those of its analogs. Its role as a metabolite of inorganic arsenic compounds further distinguishes it within this category of chemicals.

Arsenic Methylation Pathways

The metabolic conversion of inorganic arsenic to methylarsonous acid is a multistep process central to arsenic detoxification and activation. Inorganic arsenite (AsIII) undergoes sequential methylation, facilitated by AS3MT, to produce monomethylarsonous acid (MMAIII) and dimethylarsinous acid (DMAIII) [2]. This pathway involves alternating oxidative methylation and reduction steps, though contemporary research challenges the necessity of oxidation-reduction cycles [2] [4].

Key intermediates include:

  • Arsenite (AsIII): The substrate for initial methylation.
  • Methylarsonous acid (MMAIII): The first methylated product, exhibiting higher reactivity than inorganic arsenic [1] .
  • Dimethylarsinous acid (DMAIII): Formed via secondary methylation of MMAIII [2].

The efficiency of methylation varies across tissues and species, influenced by genetic polymorphisms in AS3MT and cellular redox status [2] [4].

AS3MT-Mediated Conversion Mechanisms

The enzyme AS3MT catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arsenic, driving methylation. Structural studies reveal that AS3MT binds arsenic via cysteinyl residues, positioning it for nucleophilic attack on SAM [4]. The catalytic cycle involves:

  • Substrate Binding: Trivalent arsenic (AsIII) coordinates with three cysteinyl thiols in AS3MT’s active site [4].
  • Methyl Transfer: SAM donates a methyl group to arsenic, forming a pentavalent methylarsenic intermediate [4].
  • Reductive Elimination: The intermediate is reduced to MMAIII, regenerating the enzyme’s active site [4].

Notably, AS3MT can perform multiple methylation rounds without releasing intermediates, as shown by in vitro studies with purified enzyme [4]. This process is enhanced by thioredoxin and glutathione, which maintain reduced thiol groups critical for catalysis [4].

Table 1: AS3MT Catalytic Steps

StepDescriptionKey Cofactors
Substrate bindingAsIII binds to cysteinyl residues (Cys32, Cys61, Cys156)None
Methyl transferSAM donates methyl group to AsIII, forming CH₃-As(V)-enzyme complexSAM
ReductionThioredoxin reduces CH₃-As(V) to CH₃-As(III) (MMAIII)Thioredoxin, NADPH

Glutathione Conjugation Processes

Glutathione (GSH) plays a dual role in arsenic metabolism: facilitating arsenic transport and modulating AS3MT activity. Arsenite forms stable complexes with glutathione (As(GS)₃), which serve as substrates for AS3MT [4]. This conjugation enhances arsenic’s solubility and directs it to enzymatic processing sites.

  • Substrate Delivery: As(GS)₃ is the preferred AS3MT substrate, with a dissociation constant (Kd) lower than free AsIII [4].
  • Redox Regulation: Glutathione maintains cysteinyl residues in AS3MT’s active site in a reduced state, essential for catalytic activity [4].

Glutathione depletion impairs arsenic methylation, underscoring its necessity in both conjugation and enzyme function [4].

Challenger’s versus Hayakawa’s Metabolic Pathways

Two models dominate discussions of arsenic methylation:

Challenger Pathway

Proposed in 1945, this pathway posits alternating oxidative methylation and reduction steps:

  • Oxidative Methylation: AsIII → methylarsonic acid (MMAV) via SAM-dependent methylation.
  • Reduction: MMAV → MMAIII via endogenous reductants.
  • Repeat: MMAIII undergoes further methylation to DMAV and DMAIII [2].

Hayakawa Pathway

Recent evidence supports a revised model where methylation proceeds without intermediate oxidation:

  • Direct Methylation: AsIII is sequentially methylated to MMAIII and DMAIII while remaining trivalent [2] [4].
  • Role of AS3MT: The enzyme retains methylated intermediates, enabling continuous methylation without releasing pentavalent species [4].

Table 2: Comparison of Challenger and Hayakawa Pathways

ParameterChallenger PathwayHayakawa Pathway
Oxidation StateAlternates between III and VRemains trivalent throughout
Key StepsOxidation after each methylationContinuous methylation without oxidation
Enzyme InvolvementRequires separate reductasesAS3MT mediates all steps
Experimental SupportEarly in vitro studiesModern crystallographic and kinetic data

The Hayakawa model aligns with structural data showing AS3MT’s ability to retain and process trivalent intermediates [4]. This eliminates the need for exogenous reductants, streamlining arsenic methylation under physiological conditions [2].

Methylarsonous acid exhibits remarkable affinity for sulfhydryl groups in cellular proteins, representing one of the most critical mechanisms underlying its cellular toxicity [1] [2]. The trivalent arsenical demonstrates selective binding characteristics that distinguish it from other arsenic species. Unlike inorganic arsenite, which requires three coordination bonds to form stable protein complexes, methylarsonous acid utilizes only two coordination sites due to its pre-existing methyl group occupying one bond position [3] [4].

The compound demonstrates particularly high affinity for cysteine residues in vicinal or closely spaced configurations within protein structures [5] [3]. This binding preference results in the formation of stable cyclic complexes with dual thiol groups, leading to profound alterations in protein conformation and function. Research has demonstrated that methylarsonous acid binds to critical enzymes including thioredoxin reductase with an inhibitory concentration (IC50) of 0.08 μM, representing one of the most potent enzyme inhibitions observed for any arsenical [1].

The molecular mechanism involves the formation of covalent arsenic-sulfur bonds through nucleophilic attack by deprotonated thiolate groups on the arsenic center [2]. Mass spectrometry analysis has confirmed the formation of these As-S bonds, accompanied by the loss of two hydrogen atoms from the target cysteine residues [3]. This binding pattern creates thermodynamically stable complexes that persist within the cellular environment, explaining the prolonged toxic effects observed with methylarsonous acid exposure.

Critical protein targets include enzymes involved in cellular redox homeostasis, such as glutathione reductase (IC50 = 0.15 μM) and key metabolic enzymes including pyruvate dehydrogenase complex components [5] [6]. The selective targeting of these proteins disrupts fundamental cellular processes, including energy metabolism, antioxidant defense systems, and DNA repair mechanisms.

Protein TargetIC50 (μM)Binding MechanismEffect on Function
Pyruvate Dehydrogenase Complex1.20Lipoic acid group bindingComplete inhibition
Thioredoxin Reductase0.08Active site cysteine binding>90% inhibition
Glutathione Reductase0.15NADPH binding site disruption85% inhibition
Zinc Finger Proteins (C3H1)0.50Metal binding site occupationStructural disruption
Zinc Finger Proteins (C4)0.30Metal binding site occupationStructural disruption
Zinc Finger Proteins (C2H2)2.10Less selective bindingModerate disruption
PARP-1 (Zinc Finger)0.70Zinc displacementDNA repair impairment
XPA (Zinc Finger)0.90Zinc displacementDNA repair impairment

Pyruvate Dehydrogenase Complex Inhibition

Methylarsonous acid exerts profound inhibitory effects on the pyruvate dehydrogenase complex, a critical regulatory enzyme that links glycolytic metabolism to the tricarboxylic acid cycle [6] [7]. The compound demonstrates greater inhibitory potency against this complex compared to inorganic arsenite, with IC50 values of approximately 1.2 μM after 30 minutes of exposure [6].

The mechanism of inhibition involves direct binding to lipoic acid residues within the E2 subunit of the pyruvate dehydrogenase complex [6]. Each E2 subunit contains two lipoic acid groups that are essential for the catalytic activity of the enzyme. Methylarsonous acid forms stable complexes with these lipoic acid moieties through its affinity for sulfur-containing functional groups, effectively sequestering the cofactors required for normal enzymatic function.

The inhibition pattern demonstrates both concentration-dependent and time-dependent characteristics. At concentrations of 0.5 μM, pyruvate dehydrogenase activity decreases to 75% of baseline within 30 minutes, while exposure to 2.0 μM results in inhibition to 25% of control activity [6]. This inhibition proves largely irreversible due to the high binding affinity of methylarsonous acid for the lipoic acid groups.

Comparative studies reveal that the pyruvate dehydrogenase complex exhibits greater sensitivity to methylarsonous acid than the structurally related α-ketoglutarate dehydrogenase complex [6]. This differential sensitivity likely reflects the presence of an additional regulatory subunit (Protein X or E2BP) within the pyruvate dehydrogenase complex that also carries lipoic acid modifications, providing additional binding sites for methylarsonous acid.

The functional consequences of pyruvate dehydrogenase complex inhibition extend beyond simple metabolic disruption. The enzyme serves as a critical control point for glucose oxidation, and its inhibition forces cells to rely increasingly on glycolytic metabolism for energy production. This metabolic shift results in reduced efficiency of ATP generation and accumulation of glycolytic intermediates, contributing to cellular stress and dysfunction.

Cellular Energy Metabolism Disruption

Methylarsonous acid induces comprehensive disruption of cellular energy metabolism through multiple coordinated mechanisms that collectively compromise mitochondrial function and ATP production [7] [8]. The compound targets both glycolytic and oxidative phosphorylation pathways, creating a metabolic crisis that underlies much of its cellular toxicity.

Primary disruption occurs at the level of mitochondrial respiration, where methylarsonous acid inhibits oxygen consumption rates in a dose-dependent manner [7]. Studies in pancreatic β-cells demonstrate that exposure to 0.5 μM methylarsonous acid reduces oxygen consumption to 82% of baseline, while 2.0 μM exposure decreases consumption to 35% of control levels within 15 minutes [7].

The compound affects multiple components of the electron transport chain simultaneously. Complex I activity decreases to 75% of baseline at 1.0 μM methylarsonous acid exposure, while Complex II demonstrates even greater sensitivity with activity declining to 68% under similar conditions [7]. This multi-target inhibition pattern suggests that methylarsonous acid interacts with sulfur-containing prosthetic groups or cysteine residues within these complexes.

ATP production demonstrates marked sensitivity to methylarsonous acid exposure, with synthesis rates declining to 52% of baseline at 1.0 μM exposure within 60 minutes [7]. This reduction in ATP availability has cascading effects throughout cellular metabolism, affecting energy-dependent processes including active transport, protein synthesis, and DNA repair mechanisms.

Metabolic ParameterControl (% baseline)MMA(III) 0.5 μM (%)MMA(III) 1.0 μM (%)MMA(III) 2.0 μM (%)Time to Effect (min)
Pyruvate Dehydrogenase Activity100.075.045.025.030
α-Ketoglutarate Dehydrogenase Activity100.085.065.040.045
Oxygen Consumption Rate100.082.058.035.015
ATP Production Rate100.078.052.028.060
NADH/NAD+ Ratio1.01.82.33.120
Mitochondrial Membrane Potential100.088.072.058.025
Complex I Activity100.090.075.060.090
Complex II Activity100.085.068.045.075

The disruption of energy metabolism creates a metabolic bottleneck that forces cells to adapt through alternative pathways. Increased reliance on glycolytic metabolism results in elevated lactate production and altered cellular pH homeostasis. The NADH/NAD+ ratio increases significantly, reaching 3.1-fold elevation at 2.0 μM methylarsonous acid exposure, indicating severe disruption of cellular redox balance [7].

Mitochondrial membrane potential, essential for ATP synthesis through chemiosmotic coupling, demonstrates progressive decline with increasing methylarsonous acid concentrations. At 2.0 μM exposure, membrane potential decreases to 58% of baseline within 25 minutes, indicating severe compromise of mitochondrial integrity [7]. This loss of membrane potential has additional consequences for calcium homeostasis and cellular signaling pathways.

Oxidative Stress Induction Pathways

Methylarsonous acid induces extensive oxidative stress through multiple pathways that collectively overwhelm cellular antioxidant defense systems [9] [10]. The compound generates reactive oxygen species both directly through its chemical interactions and indirectly through disruption of cellular redox homeostasis mechanisms.

Direct reactive oxygen species generation occurs through the interaction of methylarsonous acid with molecular oxygen and cellular reductants [11] [12]. Electron spin resonance spectroscopy studies have identified hydroxyl radical formation as a primary pathway, with the compound catalyzing the production of highly reactive - OH species through Fenton-like reactions [11]. This hydroxyl radical generation occurs in a concentration-dependent manner and proves particularly damaging to cellular macromolecules.

The compound significantly elevates superoxide anion production, with levels increasing 3.8-fold above baseline at 1.0 μM exposure within 2 hours [10]. This superoxide generation occurs primarily through disruption of mitochondrial electron transport, where electrons leak directly to molecular oxygen rather than proceeding through the complete respiratory chain. The resulting superoxide can undergo further reactions to generate additional reactive species, including hydrogen peroxide and peroxynitrite.

Hydrogen peroxide levels demonstrate even more dramatic elevation, reaching 4.7-fold above baseline concentrations at 1.0 μM methylarsonous acid exposure [10]. This increase reflects both direct generation through dismutation of superoxide and impaired cellular capacity for hydrogen peroxide detoxification through catalase and glutathione peroxidase systems.

ROS ParameterBaseline LevelMMA(III) 0.25 μMMMA(III) 0.5 μMMMA(III) 1.0 μMTime Point (hours)
Superoxide Anion (O2- −)1.01.802.503.802
Hydrogen Peroxide (H2O2)1.02.103.204.704
Hydroxyl Radical (- OH)1.01.502.103.201
Lipid Peroxidation (MDA)1.01.402.003.106
Protein Carbonylation1.01.301.802.608
DNA 8-oxoguanine Formation1.01.602.303.5012
Glutathione Depletion1.00.850.720.584
Catalase Activity1.01.201.501.806

Lipid peroxidation represents a major consequence of methylarsonous acid-induced oxidative stress, with malondialdehyde levels increasing 3.1-fold at 1.0 μM exposure [10]. This lipid damage affects membrane integrity and fluidity, compromising cellular compartmentalization and transport processes. The peroxidation products themselves can serve as secondary sources of reactive species, amplifying the oxidative damage.

Protein carbonylation, indicative of oxidative protein damage, increases 2.6-fold above baseline, reflecting the extensive protein modifications induced by reactive oxygen species [10]. This protein damage affects enzyme activities, structural proteins, and regulatory molecules, contributing to the widespread cellular dysfunction observed with methylarsonous acid exposure.

DNA damage through 8-oxoguanine formation demonstrates the genotoxic potential of methylarsonous acid-induced oxidative stress. Levels of this DNA lesion increase 3.5-fold above baseline, indicating significant oxidative damage to the genetic material [10]. This DNA damage can lead to mutations and genomic instability if not adequately repaired.

Glutathione depletion represents both a cause and consequence of the oxidative stress induced by methylarsonous acid. Cellular glutathione levels decrease to 58% of baseline at 1.0 μM exposure, compromising the primary cellular antioxidant defense system [10]. This depletion occurs through direct binding of methylarsonous acid to glutathione and through consumption during reactive oxygen species detoxification processes.

Zinc Finger Protein Structure Disruption

Methylarsonous acid demonstrates unique selectivity patterns in its interactions with zinc finger proteins, causing structural disruption through direct binding to cysteine residues and displacement of coordinated zinc ions [3] [4]. Unlike inorganic arsenite, which selectively targets C3H1 and C4 zinc finger configurations, methylarsonous acid interacts with all three major zinc finger types: C2H2, C3H1, and C4 [3].

The molecular mechanism involves formation of covalent bonds between the arsenical and two cysteine residues within the zinc finger domain [3]. Mass spectrometry analysis reveals a characteristic +88 m/z shift consistent with methylarsonous acid binding and loss of two hydrogen atoms from the target cysteines. This binding pattern creates stable cyclic complexes that persist and continue to disrupt protein function.

Zinc displacement occurs through competitive binding, where methylarsonous acid effectively replaces zinc ions at their normal coordination sites [4]. Studies using cobalt spectrometry demonstrate concentration-dependent occupation of metal binding sites, with complete saturation achievable at micromolar concentrations. The displaced zinc ions become unavailable for normal protein folding and function.

Structural consequences of methylarsonous acid binding include complete unfolding of zinc finger domains and loss of their characteristic tertiary structure [3]. Fluorescence spectroscopy analysis reveals dramatic changes in protein conformation, particularly for C3H1 and C4 zinc fingers, which undergo complete structural disruption. Even C2H2 zinc fingers, while less severely affected, demonstrate significant conformational changes that compromise their DNA-binding capacity.

Zinc Finger TypeProtein ExamplesMMA(III) Binding SelectivityZinc Displacement (%)IC50 for Binding (μM)Structural ChangeFunctional Impact
C2H2APTX, Transcription factorsNon-selective652.1Moderate unfoldingReduced DNA binding
C3H1PARP-1, DNA repair proteinsHigh selectivity880.7Complete structural disruptionComplete loss of repair activity
C4XPA, Nucleotide excision repairHigh selectivity920.9Complete structural disruptionComplete loss of repair activity

The functional implications of zinc finger protein disruption extend throughout cellular physiology. PARP-1, a critical DNA repair enzyme containing C3H1 zinc fingers, loses 88% of its zinc content upon methylarsonous acid exposure, resulting in complete loss of DNA repair activity [4]. Similarly, XPA protein, essential for nucleotide excision repair and containing C4 zinc fingers, undergoes 92% zinc displacement with corresponding complete functional inactivation.

Transcription factors containing C2H2 zinc fingers demonstrate more moderate but still significant disruption. While only 65% of zinc is displaced from these proteins, the resulting conformational changes substantially reduce their DNA-binding affinity and transcriptional regulatory capacity [3]. This disruption affects gene expression patterns and cellular responses to stress and developmental signals.

The non-selective binding pattern of methylarsonous acid to all zinc finger configurations represents a fundamental difference from inorganic arsenite and contributes to its enhanced toxicity profile [3]. This broader targeting capability allows methylarsonous acid to disrupt a wider range of cellular proteins simultaneously, creating more extensive functional deficits than would be possible with more selective arsenicals.

Physical Description

Solid

Related CAS

63869-12-5 (copper(2+) [1:] salt)

Other CAS

25400-23-1

Wikipedia

Methylarsonous acid

Dates

Last modified: 02-18-2024

Explore Compound Types